sclerotinin B

Description

Significance of Fungal Secondary Metabolites in Chemical Biology

Fungi are renowned for their prolific production of secondary metabolites, which are structurally diverse and often possess potent biological activities frontiersin.orgresearchgate.netasm.orgnih.govfrontiersin.org. These compounds are not essential for the primary growth and development of the fungus but play crucial roles in ecological interactions, such as defense against pathogens, competition with other microorganisms, and signaling asm.orgnih.gov. From a chemical biology perspective, fungal secondary metabolites offer an extraordinary reservoir of novel chemical scaffolds and bioactivities that have been instrumental in the development of life-saving medicines and agrochemicals frontiersin.orgresearchgate.netfrontiersin.org. Examples include the groundbreaking antibiotic penicillin and the cholesterol-lowering statin, lovastatin, both derived from fungi frontiersin.orgfrontiersin.org. The continuous exploration of fungal biodiversity and advancements in analytical and genomic techniques are expanding our knowledge of these metabolites and accelerating the discovery of new therapeutic agents frontiersin.org.

Overview of Isocoumarin (B1212949) Natural Products in Biological Systems

Isocoumarins constitute a significant class of lactonic natural products characterized by a 1H-2-benzopyran-1-one or isochromene core structure, representing isomers of coumarins with an inverted lactone moiety mdpi.comresearchgate.nettubitak.gov.tr. These compounds are widely distributed across various biological kingdoms, including plants, bacteria, marine organisms, and notably, fungi mdpi.comresearchgate.nettubitak.gov.trunileon.esresearchgate.netrsc.org. Isocoumarins are recognized for their remarkable chemical diversity and a broad spectrum of pharmacological activities. These activities encompass antimicrobial, antifungal, anti-inflammatory, cytotoxic, anticancer, and plant growth regulatory properties mdpi.comresearchgate.nettubitak.gov.trunileon.esresearchgate.netrsc.org. Their versatile bioactivity profiles make them attractive targets for drug discovery and medicinal chemistry, serving as valuable scaffolds for the development of new therapeutic agents and research tools mdpi.comunileon.esresearchgate.net.

Historical Context and Current Landscape of Sclerotinin B Research

This compound, identified as a secondary metabolite, first gained attention in academic research through studies focusing on plant growth-regulating substances produced by phytopathogenic fungi. It was initially isolated from the culture filtrate of Sclerotinia sclerotiorum alongside sclerotinin A and sclerin (B1202909) tandfonline.complantsciencejournal.com. Early investigations in the 1960s characterized the chemical structures of sclerotinin A and B, defining them as derivatives of dihydroisocoumarin tandfonline.com. These early studies also reported that sclerotinin A and B exhibited plant growth-promoting activity, particularly in promoting the growth of rice seedlings tandfonline.comtandfonline.com.

More recent research has continued to identify this compound as a metabolite produced by Sclerotinia sclerotiorum plantsciencejournal.comciac.jl.cnresearchgate.net. These studies often involve advanced analytical techniques like UPLC-QTOF-ESI-MS/MS to profile the complex mixture of secondary metabolites secreted by fungal strains plantsciencejournal.comresearchgate.net. The current research landscape involves exploring the broader secondary metabolome of fungi like Sclerotinia sclerotiorum, investigating the roles of these metabolites in fungal pathogenicity, and identifying novel bioactive compounds from diverse fungal sources, including endophytic fungi mdpi.complantsciencejournal.comciac.jl.cnresearchgate.netnih.gov.

Structure

3D Structure

Properties

IUPAC Name |

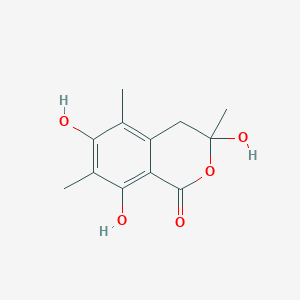

3,6,8-trihydroxy-3,5,7-trimethyl-4H-isochromen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-5-7-4-12(3,16)17-11(15)8(7)10(14)6(2)9(5)13/h13-14,16H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCJDGBOQAPHGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(OC(=O)C2=C(C(=C1O)C)O)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Mycological Sources of Sclerotinin B

Isolation and Identification from Phytopathogenic Fungi

Phytopathogenic fungi, or plant-pathogenic fungi, represent a significant source for the discovery of novel secondary metabolites. Sclerotinin B has been identified in several fungal species known for their detrimental effects on a wide range of host plants.

Occurrence in Penicillium Species, including Penicillium citrinum

The genus Penicillium is known for its prolific production of a diverse array of secondary metabolites. While research has identified various bioactive compounds from this genus, the occurrence of this compound has also been noted. For instance, new plant growth regulators, including a related compound, sclerotinin C, were isolated from Penicillium citrinum. nih.gov This suggests that the biosynthetic pathways for sclerotinins are present within this species. Further investigations into the secondary metabolite profiles of various Penicillium species are likely to reveal a broader distribution of this compound and its analogs. nih.govnih.gov

Presence in Other Fungal Genera and Ecological Niches

Beyond its presence in terrestrial phytopathogens, this compound has been isolated from fungi inhabiting unique ecological niches, such as marine and endophytic environments. This highlights the widespread distribution of the genetic machinery required for its biosynthesis across different fungal lineages and habitats.

Marine-Derived Fungi (e.g., Talaromyces sp., Penicillium griseofulvum)

Marine environments harbor a vast diversity of fungi that have adapted to saline conditions and often produce unique bioactive compounds. This compound has been identified as a secondary metabolite of marine-derived Talaromyces species. nih.govunina.it The genus Talaromyces, which includes the teleomorphs of some Penicillium species, is recognized as a rich source of chemodiversity. nih.govunina.itresearcher.life Additionally, studies on other marine-derived fungi, such as Penicillium griseofulvum, have revealed the production of novel phenolic compounds and citrinin (B600267) derivatives, indicating the potential for discovering a wide range of secondary metabolites, including isocoumarins like this compound, from these organisms. nih.gov

Endophytic Fungi (e.g., Dark Septate Endophytes like Phialocephala strains)

Endophytic fungi reside within the tissues of living plants without causing any apparent harm and are a significant source of novel bioactive compounds. nih.govnih.gov Among these, Dark Septate Endophytes (DSEs) are a key group known for their characteristic melanized hyphae. nih.gov Research has shown that DSEs, particularly strains of Phialocephala, are capable of producing this compound. nih.gov A study evaluating the metabolite production of Phialocephala strains identified four compounds: sclerin (B1202909), sclerolide, sclerotinin A, and this compound. nih.gov The production of such compounds by endophytic fungi suggests their potential role in the symbiotic relationship with the host plant, possibly by providing protection against pathogens or herbivores.

Factors Influencing this compound Production in Fungal Cultures

The production of secondary metabolites by fungi, including this compound, is significantly influenced by various environmental and nutritional factors. While specific studies focusing solely on this compound production are limited, general knowledge of fungal secondary metabolism and sclerotial development in producer organisms like Sclerotinia sclerotiorum allows for the extrapolation of key influencing factors.

Several factors are known to affect sclerotial formation and development, which is often linked to secondary metabolite production. nih.gov These include:

Nutrient Availability : The composition of the culture medium, particularly the sources and concentrations of carbon and nitrogen, plays a crucial role in triggering secondary metabolism. researchgate.netnih.gov For S. sclerotiorum, glucose, yeast extract, and peptone are suitable nutrient sources for sclerotial formation. nih.gov

pH : The pH of the growth medium can significantly impact fungal development and metabolite production. S. sclerotiorum is known to acidify its environment through the secretion of oxalic acid, and an acidic pH is generally favorable for sclerotial development. nih.govresearchgate.net

Temperature : Temperature is a critical environmental parameter that governs fungal growth and metabolic activity. The optimal temperature for the growth of S. sclerotiorum ranges from 15 to 21 degrees Celsius. wikipedia.org Deviations from this optimal range can affect both biomass and secondary metabolite production.

Aeration : As with most aerobic fungi, the availability of oxygen is essential for growth and the biosynthesis of secondary metabolites.

Light : Light can be a significant regulator of fungal development and metabolism. Many fungi exhibit photoperiodic responses, and exposure to light or darkness can influence the production of specific compounds.

These factors can act individually or in combination to modulate the expression of biosynthetic gene clusters responsible for the production of this compound and other secondary metabolites.

Interactive Data Table of Fungal Sources of this compound

| Fungal Species | Classification | Ecological Niche |

| Sclerotinia sclerotiorum | Phytopathogen | Terrestrial |

| Penicillium citrinum | Saprophyte/Endophyte | Terrestrial |

| Talaromyces sp. | Saprophyte | Marine-Derived |

| Phialocephala strains | Endophyte (DSE) | Terrestrial |

Biosynthetic Pathways and Genetic Determinants of Sclerotinin B

Polyketide Biosynthesis as the Foundation

The core structure of sclerotinin B is assembled through a polyketide biosynthetic pathway. vulcanchem.com Polyketides are a diverse class of secondary metabolites synthesized by a series of Claisen condensations. mdpi.com In fungi, this process is typically carried out by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.gov

Proposed Derivation from Sclerotinin A

This compound is believed to be a byproduct of the biosynthesis of sclerotinin A, another closely related dihydroisocoumarin. researchgate.netmdpi.com It is proposed that both compounds originate from the same polyketide precursor. mdpi.com The formation of sclerotinin A is considered the main pathway, with this compound arising as a dimethylated variant. researchgate.netmdpi.com This suggests a shared initial biosynthetic route that diverges at a later stage.

Role of Nonreducing Type I Iterative Polyketide Synthases (PKSs)

The biosynthesis of aromatic polyketides like sclerotinin A and B necessitates the action of nonreducing Type I iterative polyketide synthases (PKSs). nih.gov These enzymes are characterized by having a single set of catalytic domains that are used repeatedly to construct the polyketide chain. nih.govrasmusfrandsen.dk The "nonreducing" nature of these PKSs means they largely omit the reduction steps typical of fatty acid synthesis, leading to the formation of aromatic structures. rasmusfrandsen.dk The genome of S. sclerotiorum is known to encode four nonreducing Type I PKSs, though their specific roles in sclerotinin biosynthesis are still under investigation. nih.gov

Enzymatic Modifications and Key Biosynthetic Steps

Following the assembly of the polyketide backbone by the PKS, a series of enzymatic modifications are required to yield the final this compound molecule.

Trans-Methyltransferase Activity in the Methylation Process

A key modification in the biosynthesis of this compound is methylation. researchgate.netmdpi.com It has been proposed that a trans-acting methyltransferase is responsible for this step. researchgate.netmdpi.comresearchgate.net This is inferred from the fact that the PKS involved, SclA, lacks an intrinsic methyltransferase domain. mdpi.comresearchgate.net This separate enzyme likely utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to add methyl groups to the polyketide chain. mdpi.com

Thioesterase (TE)-Mediated Condensation in Polyketide Chain Release

The final step in the PKS-mediated synthesis is the release of the polyketide chain from the enzyme. This is accomplished through the action of a thioesterase (TE) domain. researchgate.netmdpi.comwikipedia.org In the proposed pathway for sclerotinin A and B, the TE domain mediates a condensation reaction to release the polyketide chain, leading to the formation of the key intermediate sclerotinin A and its dimethylated byproduct, this compound. researchgate.netmdpi.com

Genomic Insights into this compound Biosynthetic Gene Clusters (BGCs)

The genes responsible for the biosynthesis of secondary metabolites in fungi are often located together in the genome in what are known as biosynthetic gene clusters (BGCs). nih.govnih.gov These clusters typically contain the gene for the core enzyme (like a PKS), as well as genes for tailoring enzymes, transporters, and regulatory proteins. nih.gov While the complete BGC for this compound has not been definitively characterized, in silico analysis of the S. sclerotiorum genome has identified numerous putative secondary metabolite clusters. nih.gov Identifying the specific BGC for this compound is a key area for future research and would involve techniques like genome mining and gene knockout experiments. vulcanchem.com The identification of a BGC homologous to the botcinic acid cluster in the closely related fungus Botrytis cinerea suggests a potential avenue for discovering the this compound cluster. nih.gov

Bioinformatic Prediction and Characterization of Associated Genes

The identification of the genetic loci responsible for producing secondary metabolites like this compound heavily relies on bioinformatic tools that can mine fungal genomes for BGCs. nih.gov For the fungus Sclerotinia sclerotiorum, a known producer of this compound, in silico analyses using software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unknown Region Finder) have been instrumental. nih.gov These programs predict BGCs by identifying core biosynthetic genes, such as polyketide synthases (PKS) or nonribosomal peptide synthetases (NRPS), and surrounding genes that typically encode tailoring enzymes, transporters, and transcription factors. nih.gov

As aromatic polyketides, sclerotinin A and its byproduct this compound are synthesized by a nonreducing Type I iterative PKS. nih.gov Bioinformatic surveys of the S. sclerotiorum genome have identified several putative secondary metabolite clusters, including those containing the requisite nonreducing PKS genes. nih.gov While the specific BGC for this compound in S. sclerotiorum has not been fully characterized, research in other fungi has provided a model system. nih.govmdpi.com In a study on Malbranchea circinata, a homologous BGC responsible for a related compound was identified through a BLAST homology search using a known PKS sequence as a query. mdpi.com This led to the discovery of the scl gene cluster. mdpi.com Bioinformatic analysis of this cluster allowed for the deduction of the biosynthetic pathway based on the predicted functions of the genes within it. mdpi.comresearchgate.net

The table below details the genes and their predicted functions within the identified scl cluster from M. circinata, which serves as a model for sclerotinin biosynthesis.

| Gene | Predicted Function/Enzyme | Putative Role in Biosynthesis |

| sclA | Nonreducing Polyketide Synthase (NR-PKS) | Synthesizes the initial polyketide backbone. mdpi.com |

| scl3 | Short-Chain Dehydrogenase (SDR) | Catalyzes the cleavage of the lactone ring of sclerotinin A. mdpi.comresearchgate.net |

| scl5 | Cytochrome P450 (CYP) | Catalyzes the cleavage of the aromatic ring of sclerotinin A. mdpi.comresearchgate.net |

| N/A | trans-Methyltransferase | Mediates methylation at specific positions on the polyketide chain. mdpi.comresearchgate.net |

Table 1: Predicted genes and their functions in the sclerotinin biosynthetic cluster based on homology and bioinformatic analysis.

Functional Characterization of PKS Genes (e.g., sclA) and Tailoring Enzymes

The biosynthesis of the sclerotinin core structure is initiated by the nonreducing polyketide synthase (NR-PKS) SclA. mdpi.com Functional characterization through gene deletion has confirmed that inactivating the sclA gene completely abolishes the production of related metabolites, establishing it as the central enzyme in the pathway. mdpi.com

The SclA enzyme synthesizes the polyketide precursor by condensing one acetyl-CoA starter unit with four malonyl-CoA extender units. mdpi.com Bioinformatic analysis of the SclA protein reveals a multi-domain architecture typical of fungal PKS enzymes. mdpi.comresearchgate.net

| Domain | Name | Function |

| SAT | Starter Unit Acyl-carrier-protein Transacylase | Selects and loads the initial acetyl-CoA unit. |

| KS | Ketoacyl Synthase | Catalyzes the iterative Claisen condensation of extender units. mdpi.comresearchgate.net |

| AT | Acyltransferase | Selects and loads the malonyl-CoA extender units. mdpi.comresearchgate.net |

| PT | Product Template | Influences the folding and cyclization of the polyketide chain. mdpi.comresearchgate.net |

| ACP | Acyl Carrier Protein (two domains) | Tethers the growing polyketide chain. mdpi.comresearchgate.net |

| TE | Thioesterase | Catalyzes the release of the final polyketide product. mdpi.comresearchgate.net |

Table 2: Domain organization of the Polyketide Synthase SclA.

A notable feature of the SclA enzyme is the absence of an intrinsic methyltransferase domain. mdpi.comresearchgate.net Therefore, the methylation steps required to form this compound are carried out by a discrete trans-acting S-adenosylmethionine (SAM)-dependent methyltransferase. mdpi.comvulcanchem.com This enzyme is responsible for the methylation events that occur during the chain assembly. mdpi.com Following methylation, the thioesterase (TE) domain catalyzes the release and concomitant cyclization of the polyketide chain, yielding the key intermediate sclerotinin A along with the dimethylated byproduct this compound. mdpi.comresearchgate.netresearchgate.net

Further modifications, known as tailoring reactions, can occur on the initial products. These steps are catalyzed by other enzymes encoded within the BGC. researchgate.net For example, the subsequent metabolism of sclerotinin A involves cleavage of its aromatic and lactone rings, which are likely catalyzed by the cytochrome P450 enzyme Scl5 and the short-chain dehydrogenase Scl3, respectively. mdpi.comresearchgate.net Other potential tailoring enzymes include hydroxylation steps that may be mediated by cytochrome P450 monooxygenases. vulcanchem.com

Regulation of this compound Biosynthesis by Global Regulators (e.g., LaeA gene)

The expression of secondary metabolite BGCs, including the one for this compound, is often controlled by a hierarchical regulatory network. At the top of this network are global regulators that respond to environmental cues and coordinate broad metabolic responses. One of the most well-characterized global regulators in fungi is LaeA (Loss of aflR expression). nih.govacs.org

LaeA is a nuclear protein first identified in Aspergillus species that functions as a master regulator of secondary metabolism. nih.govfrontiersin.org It contains an S-adenosylmethionine (SAM) binding site and is proposed to function as a methyltransferase. nih.govacs.org The primary mechanism by which LaeA is thought to regulate gene expression is through chromatin remodeling. mdpi.com By influencing histone methylation (specifically H3K9), LaeA can promote a more open chromatin state (euchromatin) at subtelomeric regions of chromosomes, where many secondary metabolite gene clusters are located. researchgate.netmdpi.com This makes the genes accessible to the transcriptional machinery. mdpi.com Deletion of the laeA gene typically results in the silencing of numerous BGCs and a significant decrease in the production of their corresponding secondary metabolites. mdpi.comnih.gov

In many phytopathogenic fungi, LaeA is known to positively regulate the production of virulence factors, including toxins. frontiersin.org Given that this compound can act as a virulence factor, it is highly probable that its biosynthesis is under the positive control of a LaeA homolog in Sclerotinia sclerotiorum. vulcanchem.com LaeA and its partners in the velvet complex (VeA, VelB) are known to control the expression of a majority of BGCs in pathogenic fungi, making them key targets for understanding and potentially manipulating toxin production. nih.govfrontiersin.org While direct experimental evidence linking LaeA to the this compound cluster is pending, its established role as a global regulator of secondary metabolism strongly suggests it plays a crucial part in controlling the expression of the scl genes. frontiersin.orgnih.gov

Structural Elucidation Methodologies in Sclerotinin B Research

Advanced Spectroscopic Techniques for Comprehensive Characterization

The determination of Sclerotinin B's complex molecular framework has been achieved through the application of advanced spectroscopic methods. These techniques provide a detailed view of the atomic connectivity and spatial arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial, crucial information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum, in turn, indicates the number of non-equivalent carbon atoms and their chemical nature (e.g., aliphatic, aromatic, carbonyl).

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular puzzle. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.

COSY experiments establish proton-proton couplings, allowing for the tracing of spin systems within the molecule.

HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous C-H attachments.

HMBC experiments reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is critical for connecting different spin systems and identifying quaternary carbons.

Through the meticulous analysis of these combined NMR datasets, a complete and unambiguous assignment of all proton and carbon signals for this compound can be achieved, leading to the confirmation of its planar structure and relative stereochemistry.

Mass Spectrometry (MS) and High-Resolution Approaches (e.g., UPLC-QTOF-ESI-MS/MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) approaches, in particular, provide highly accurate mass measurements, which are crucial for confirming the molecular formula.

In a study identifying metabolites from Sclerotinia sclerotiorum, this compound was putatively identified using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-QTOF-ESI-MS/MS). plantsciencejournal.comresearchgate.net This powerful hyphenated technique combines the separation capabilities of UPLC with the high mass accuracy and fragmentation capabilities of QTOF-MS.

The analysis in this study involved data acquisition in MSE mode, which provides both full-scan MS data at low energy and MS/MS data at higher, ramped energies simultaneously. plantsciencejournal.com This allows for the collection of both precursor ion information and fragmentation patterns in a single run. The accurate mass measurement of the molecular ion of this compound would have been used to propose its elemental composition, and the fragmentation pattern observed in the MS/MS spectrum would provide structural information by revealing characteristic losses of neutral fragments.

Table 1: Metabolites Identified from Sclerotinia sclerotiorum via UPLC-QTOF-ESI-MS/MS plantsciencejournal.comresearchgate.net

| Compound Name |

| Sclerin (B1202909) |

| This compound |

| Sclerone |

| Melanin |

| Bostrycoidin |

| Botcinin-D |

| Botcinin-A |

| Gliovirin |

| Scleramide |

| Botcinic acid |

Analytical Chemistry Approaches for Compound Verification

Beyond the initial structural elucidation, various analytical chemistry approaches are essential to verify the identity and purity of a compound. For this compound, this would typically involve chromatographic techniques coupled with spectroscopic detection.

The use of UPLC, as mentioned in the metabolite profiling study, is a key verification method. plantsciencejournal.comresearchgate.net By comparing the retention time of a purified sample of this compound with that of a synthesized or commercially available standard under identical chromatographic conditions, its identity can be confirmed. The high resolving power of UPLC allows for the separation of closely related compounds, ensuring the purity of the analyzed sample.

Furthermore, the UV-Vis spectrum, often acquired using a photodiode array (PDA) detector in a UPLC system, provides additional evidence for verification. The characteristic absorption maxima of this compound can be compared with a reference standard.

Biological Activities and Molecular Mechanisms of Sclerotinin B

Research on Plant Growth Regulation

The influence of sclerotinin B and related compounds on plant development has been a subject of scientific inquiry, revealing both stimulatory and inhibitory effects, as well as impacts on root morphology.

Investigation of Stimulatory and Inhibitory Effects on Plant Development

This compound, along with its analogue sclerotinin A, has been identified as a substance produced by certain fungi that can modulate plant growth researchgate.nettandfonline.com. Studies have indicated that these compounds can act as plant growth regulators, promoting the development of rice seedlings tandfonline.comtandfonline.com. Sclerotinin A, in particular, has demonstrated maximum growth-promoting activity at a concentration of 5 ppm in rice seedlings tandfonline.com. Its effects have been observed to be limited to the root and the third leaf blade tandfonline.com. Furthermore, research on related compounds like citrinolactones from Penicillium citrinum has shown that some can increase root growth, while others, such as citrinolactone B, can completely inhibit root growth at specific concentrations nih.govoup.com. The stereochemistry of certain groups within these molecules, like the methyl group at the benzylic position of sclerotinin A, appears not to significantly alter their physiological activity tandfonline.com. Synergistic effects on plant growth promotion have also been noted when sclerotinin A is combined with gibberellin A3 tandfonline.com.

Analysis of Influence on Root Morphology and Architecture

The impact of fungal metabolites on root development is a key area of research. Dark septate endophyte (DSE) metabolites, which include sclerotinin A and B, have been reported to have beneficial effects on plant growth, nutrient uptake, and importantly, root development researchgate.netresearchgate.net. These compounds, isolated from DSEs, can promote plant growth and enhance root development, suggesting a role in shaping root architecture and function researchgate.netmdpi.com. While specific details on this compound's direct influence on root morphology are still being elucidated, its classification as a plant growth regulator with effects on root growth in related compounds points to its potential significance in this area nih.govoup.com.

Role in Plant-Fungal Interactions, such as Endophytic Symbiosis

Endophytic fungi, which colonize plant tissues without causing disease, are known to produce secondary metabolites that can influence plant health and interactions with other organisms frontiersin.orgopenagrar.defrontiersin.orgresearchgate.net. Sclerotinin A and B are among the metabolites produced by DSEs, which play crucial ecological roles in enhancing plant nutrient uptake and bolstering host plant resistance to various stresses, including biotic stresses researchgate.netresearchgate.netmdpi.com. These fungi can promote plant growth and increase resistance against pathogens, partly through the production of these bioactive compounds mdpi.comfrontiersin.orgfrontiersin.orgmdpi.com. Sclerotinin A and B, specifically, have been identified as compounds produced by Phialocephala europaea that can inhibit the growth of plant pathogens like Phytophthora citricola mdpi.comfx361.com. This suggests a role for this compound in mediating plant-fungal interactions, potentially by contributing to the defense mechanisms of the plant or by influencing the competitive interactions between different fungi in the plant environment.

Significance in Fungal Pathogenesis and Virulence

This compound is also recognized for its presence within the metabolic repertoire of significant plant pathogenic fungi, contributing to their complex interactions with host plants.

Contribution to the Metabolic Profile of Pathogenic Fungi (e.g., S. sclerotiorum)

This compound has been identified as one of the major secondary metabolites secreted by the notorious plant pathogen Sclerotinia sclerotiorum under axenic culture conditions plantsciencejournal.complantsciencejournal.comresearchgate.net. The analysis of S. sclerotiorum culture extracts has revealed a suite of ten secondary metabolites, including sclerin (B1202909), this compound, sclerone, melanin, bostrycoidin, botcinin-D, botcinin-A, gliovirin, scleramide, and botcinic acid plantsciencejournal.complantsciencejournal.comresearchgate.net. These metabolites are part of the fungus's arsenal (B13267) that can influence its ability to cause disease plantsciencejournal.com. However, research also indicates that the specific profile of metabolites secreted under laboratory conditions may vary based on growth and developmental stages and might not always be the sole determining factor for the pathogen's aggressiveness and virulence in host-pathogen interactions plantsciencejournal.comresearchgate.net.

Synthetic Methodologies and Chemical Derivatization of Sclerotinin B

Laboratory Synthesis of Sclerotinin B and Related Isocoumarins

The total synthesis of sclerotinin A, a closely related metabolite often isolated alongside this compound, provides a foundational framework for accessing this class of molecules. Sclerotinin A (3,6,8-trihydroxy-3,4,5,7-tetramethyl-3,4-dihydroisocoumarin) and this compound share the same core dihydroisocoumarin skeleton. The strategies developed for Sclerotinin A are therefore highly relevant.

One of the first total syntheses of (±)-Sclerotinin A was achieved through a multi-step process starting from 2,4-dimethylresorcinol dimethyl ether. oup.comtandfonline.com The key steps of this synthesis involve the construction of a substituted indanone intermediate, followed by oxidative cleavage and cyclization to form the dihydroisocoumarin ring.

Key Stages in the Synthesis of Sclerotinin A:

Indanone Formation: The synthesis begins with the creation of a substituted indanone ring system. This is a crucial step to set up the necessary carbon framework.

Oxidative Cleavage: The pentenone ring of the indanone intermediate is subjected to oxidative cleavage. This reaction breaks open the five-membered ring to form a precursor suitable for lactonization.

Cyclization and Demethylation: The resulting intermediate undergoes spontaneous cyclization to form the hemiacetal structure of the 3-hydroxy-3,4-dihydroisocoumarin core. Subsequent demethylation of the methoxy (B1213986) groups yields the final polyhydroxylated aromatic system characteristic of sclerotinin A. oup.comtandfonline.com

This synthetic approach has also been adapted using a dibenzyl ether intermediate, which requires a final reductive debenzylation step to furnish the target molecule. tandfonline.com

The synthesis of other related isocoumarins, such as various chlorinated derivatives, has also been reported. These syntheses often involve the carboxylation of a substituted benzoic acid to yield a homophthalic acid, which is then converted to a homophthalic anhydride. Subsequent acetylation and decarboxylation steps lead to the formation of the isocoumarin (B1212949) ring.

| Starting Material | Key Intermediate | Final Product (Example) | Reference |

| 2,4-dimethylresorcinol dimethyl ether | 2,3,4,6-tetramethyl-5,7-dimethoxyindanone | (±)-Sclerotinin A | oup.comtandfonline.com |

| Chlorinated 2,4-dimethoxy-6-methylbenzoic acids | Homophthalic anhydrides | Chlorinated isocoumarin derivatives |

Strategies for Chemical Modification and Analog Generation

Chemical modification of the sclerotinin scaffold is essential for exploring structure-activity relationships (SAR). nih.gov By systematically altering different functional groups on the molecule, researchers can identify which parts of the structure are critical for its biological effects. Studies on sclerotinin A and its analogs have provided valuable insights into this area. tandfonline.com

Several derivatives of sclerotinin A have been synthesized to investigate how modifications affect its plant growth-promoting activities. These analogs include methyl ethers and anhydro forms of the parent molecule. tandfonline.com

Examples of Sclerotinin A Analogs and Their Relative Activity:

| Compound | Modification | Biological Activity (Rice Seedling Growth) | Reference |

| (±)-Sclerotinin A | - | Active | tandfonline.com |

| Sclerotinin A monomethyl ether | Methylation of one phenolic hydroxyl group | Active, similar to Sclerotinin A | tandfonline.com |

| Sclerotinin A dimethyl ether | Methylation of two phenolic hydroxyl groups | Reduced activity | tandfonline.com |

| Anhydro-sclerotinin A | Dehydration (loss of 3-hydroxyl group) | Inactive | tandfonline.com |

These findings indicate that the free phenolic hydroxyl groups and the 3-hydroxy group of the hemiacetal are crucial for the biological activity of sclerotinin A. The peri-hydroxyl group, in particular, is considered indispensable for the formation and stability of the active 3-hydroxy-3,4-dihydroisocoumarin structure. tandfonline.com This provides a clear rationale for analog design, focusing on modifications of the aromatic substituents while preserving the core hemiacetal functionality. The generation of analogs through chemical derivatization is a key strategy for modulating the biological properties of natural products. nih.gov

Development of Novel Organic Synthesis Methodologies Relevant to this compound Structure

The isocoumarin core is a privileged structure found in numerous natural products, leading to the continuous development of new and efficient synthetic methods for its construction. tandfonline.com These modern methodologies offer more direct and versatile routes to the this compound skeleton compared to classical multi-step syntheses.

Transition-metal catalysis has emerged as a powerful tool for isocoumarin synthesis. tandfonline.com Several methods utilize palladium, rhodium, or copper catalysts to facilitate the key bond-forming reactions.

Modern Synthetic Methods for Isocoumarin Ring Construction:

Palladium-Catalyzed Reactions: Palladium catalysts can be used for the α-arylation of ketones with 2-halobenzoates, followed by intramolecular cyclization to yield isocoumarins. tandfonline.com Another palladium-catalyzed strategy involves the cyclization of substrates with the incorporation of tert-butyl isocyanide, followed by acid hydrolysis. tandfonline.com

Rhodium-Catalyzed Annulation: Rhodium complexes can catalyze the oxidative annulation of benzoic acids with alkynes. This C-H activation approach is highly atom-economical and allows for the efficient assembly of the isocoumarin ring from readily available starting materials. tandfonline.com

Copper-Catalyzed Domino Reactions: Copper(I) catalysts enable domino reactions between o-halobenzoic acids and 1,3-dicarbonyl compounds. This process allows for the construction of 3-substituted isocoumarins in a single pot. tandfonline.com

BF₃·Et₂O-Mediated Cyclization: Boron trifluoride etherate can mediate the 6-endo-dig cyclization of 2-alkynylbenzoates. This method provides a mild and efficient route to isochromenones, which are closely related to the isocoumarin core. tandfonline.com

These advanced synthetic strategies offer significant advantages, including higher yields, greater functional group tolerance, and fewer reaction steps. Their application could streamline the synthesis of this compound and facilitate the creation of diverse libraries of analogs for biological screening and the development of new therapeutic agents. tandfonline.comacs.org

Future Research Directions and Academic Prospects

Deeper Elucidation of Sclerotinin B Biosynthetic Pathways and Regulatory Networks

Understanding how this compound is produced within its fungal host is crucial for potential biotechnological applications and for grasping its ecological role. Current research suggests that this compound, along with related compounds like sclerotinin A, is synthesized through polyketide pathways acs.orgnih.govresearchgate.netmdpi.com. Specifically, it is proposed to be a dimethylated byproduct generated during the condensation of a polyketide chain, likely involving a trans-methyltransferase, leading to sclerotinin A as the key intermediate researchgate.netmdpi.comresearchgate.net.

Future research should focus on:

Identifying and characterizing the specific genes and enzymes involved in the this compound biosynthetic gene cluster (BGC). This includes pinpointing the polyketide synthase (PKS) responsible, as well as any tailoring enzymes like methyltransferases, oxidases, or reductases researchgate.netmdpi.comresearchgate.net.

Investigating the regulatory mechanisms that control the expression of these BGCs. Factors such as environmental cues, developmental stages of the fungus, and host-pathogen interactions could significantly influence this compound production plantsciencejournal.comresearchgate.net. Understanding these regulatory networks could enable strategies to enhance its yield or modulate its production.

Exploring the potential for "silent" BGCs related to this compound biosynthesis. Many fungal BGCs remain unexpressed under standard laboratory conditions and require specific activation strategies, such as metabolic engineering or the use of specific signaling molecules mdpi.comresearchgate.net.

Comprehensive Characterization of Molecular Targets and Mechanisms of Action

While this compound is structurally related to compounds with known biological activities, its specific molecular targets and mechanisms of action remain largely uncharacterized. Research into its effects on cellular processes is essential for defining its potential applications.

Key areas for future investigation include:

Identifying direct molecular targets: Employing chemical proteomics techniques, such as activity-based protein profiling (ABPP) or thermal proteome profiling (TPP), could help identify the specific proteins or pathways that this compound interacts with within target organisms mdpi.com.

Elucidating cellular pathways: Detailed studies are needed to understand how this compound influences cellular functions. This could involve investigating its effects on cell signaling, metabolic pathways, or gene expression profiles in relevant biological systems. For instance, research into the metabolic regulation of immune cells like B cells highlights the complexity of cellular responses to various stimuli aasld.orgnih.govbiorxiv.org, suggesting that this compound could have similarly intricate interactions with cellular metabolism or signaling.

Investigating its role in plant-pathogen interactions: Given its production by Sclerotinia sclerotiorum, a significant plant pathogen, understanding this compound's contribution to pathogenesis or its interaction with plant defense mechanisms is crucial plantsciencejournal.complantsciencejournal.comresearchgate.net.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

The chemical structure of this compound provides a scaffold for designing and synthesizing novel derivatives with potentially enhanced or altered biological activities. SAR studies are fundamental to this process.

Future research should prioritize:

Systematic synthesis of this compound analogs: Creating a library of derivatives by modifying specific functional groups or structural regions of this compound will be key. This has been a successful strategy for other natural products, such as sclerotiorin (B1681566) analogs, which showed broad-spectrum fungicidal activity researchgate.net.

Evaluating the biological activity of derivatives: Comprehensive screening of these synthesized compounds against various biological targets or disease models will reveal which structural modifications lead to improved efficacy, selectivity, or novel activities. For example, SAR studies on sclerotinin A derivatives have explored their effects on plant growth promotion tandfonline.com.

Computational modeling and docking studies: Integrating computational approaches can help predict the binding affinity of derivatives to potential molecular targets, guiding the synthetic efforts and providing insights into the molecular basis of their activity mdpi.comnih.gov.

Integration of Omics Technologies (e.g., Transcriptomics, Metabolomics, Proteomics) in this compound Research

The application of multi-omics approaches offers a powerful means to unravel the complex biological roles and interactions of this compound. These integrated strategies can provide a holistic view of the molecular landscape associated with its production and function.

Key opportunities for omics integration include:

Transcriptomics: Analyzing the transcriptome of fungal strains under different conditions (e.g., varying nutrient availability, host interaction) can reveal which genes, including those in the this compound BGC, are activated or repressed, providing insights into its regulation nih.govplos.orgfrontiersin.org. Comparative transcriptomics between virulent and avirulent strains could also highlight the role of this compound in pathogenesis.

Metabolomics: Untargeted metabolomic profiling of fungal cultures or infected plant tissues can identify this compound and other co-produced metabolites, revealing metabolic shifts associated with its production or biological activity plantsciencejournal.complantsciencejournal.comresearchgate.netviennabiocenter.org. This can also help in identifying potential biomarkers or metabolic pathways influenced by this compound.

Proteomics: Proteomic studies could identify proteins that are differentially expressed or modified in the presence of this compound, or those that interact with it, thereby helping to elucidate its molecular targets and mechanisms of action frontiersin.org.

Potential for this compound as a Probe for Biological Pathway Studies

Natural products like this compound can serve as valuable chemical probes to dissect complex biological pathways. If specific molecular targets and mechanisms of action are elucidated, this compound could be utilized to investigate cellular processes.

Future research could explore:

Developing this compound as a tool compound: Once its primary target(s) are identified, this compound could be used to perturb specific pathways in controlled experimental settings, aiding in the functional characterization of those pathways.

Investigating its role in fungal physiology: Understanding how this compound influences the life cycle, virulence, or environmental adaptation of fungi like Sclerotinia sclerotiorum could reveal novel aspects of fungal biology.

Utilizing its structural features for probe design: If this compound exhibits specific binding properties, it could be modified with reporter tags (e.g., fluorescent labels, biotin) to create chemical probes for visualizing its localization within cells or for affinity-based target identification.

By pursuing these research directions, the scientific community can gain a comprehensive understanding of this compound, paving the way for its potential application in various fields, from agriculture to molecular biology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.